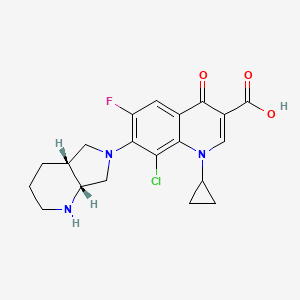
(R,R)-Bay-Y 3118
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(R,R)-Bay-Y 3118 is a chiral compound known for its unique stereochemistry and potential applications in various fields. This compound has garnered interest due to its specific enantiomeric form, which can exhibit distinct biological and chemical properties compared to its other stereoisomers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (R,R)-Bay-Y 3118 typically involves enantioselective synthesis techniques to ensure the production of the desired enantiomer. One common method is the use of chiral catalysts or chiral auxiliaries that guide the formation of the (R,R) configuration. The reaction conditions often include controlled temperatures, specific solvents, and precise pH levels to optimize the yield and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale enantioselective synthesis using advanced catalytic systems. These methods are designed to be cost-effective and scalable, ensuring consistent production of high-purity this compound. Techniques such as continuous flow synthesis and automated reaction monitoring are often employed to enhance efficiency and control.
Chemical Reactions Analysis
Types of Reactions
(R,R)-Bay-Y 3118 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present in the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
(R,R)-Bay-Y 3118 has a wide range of applications in scientific research, including:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions and receptor binding.
Medicine: Investigated for its therapeutic potential in treating various diseases due to its specific enantiomeric properties.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of (R,R)-Bay-Y 3118 involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to fit into these targets in a highly specific manner, leading to distinct biological effects. The pathways involved may include signal transduction, enzyme inhibition, or receptor activation, depending on the context of its use.
Comparison with Similar Compounds
Similar Compounds
(S,S)-Bay-Y 3118: The enantiomer of (R,R)-Bay-Y 3118, which may exhibit different biological and chemical properties.
(R,S)-Bay-Y 3118: A diastereomer with distinct stereochemistry and potentially different applications.
(S,R)-Bay-Y 3118: Another diastereomer with unique properties.
Uniqueness
This compound is unique due to its specific enantiomeric form, which can result in different interactions with biological systems compared to its other stereoisomers. This uniqueness makes it valuable in research and industrial applications where enantioselectivity is crucial.
Properties
Molecular Formula |
C20H21ClFN3O3 |
|---|---|
Molecular Weight |
405.8 g/mol |
IUPAC Name |
7-[(4aR,7aR)-1,2,3,4,4a,5,7,7a-octahydropyrrolo[3,4-b]pyridin-6-yl]-8-chloro-1-cyclopropyl-6-fluoro-4-oxoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C20H21ClFN3O3/c21-16-17-12(19(26)13(20(27)28)8-25(17)11-3-4-11)6-14(22)18(16)24-7-10-2-1-5-23-15(10)9-24/h6,8,10-11,15,23H,1-5,7,9H2,(H,27,28)/t10-,15+/m1/s1 |
InChI Key |
VRXORHRXNRJZCQ-BMIGLBTASA-N |
Isomeric SMILES |
C1C[C@@H]2CN(C[C@@H]2NC1)C3=C(C=C4C(=C3Cl)N(C=C(C4=O)C(=O)O)C5CC5)F |
Canonical SMILES |
C1CC2CN(CC2NC1)C3=C(C=C4C(=C3Cl)N(C=C(C4=O)C(=O)O)C5CC5)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


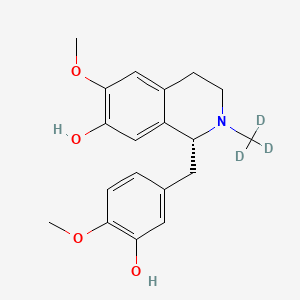
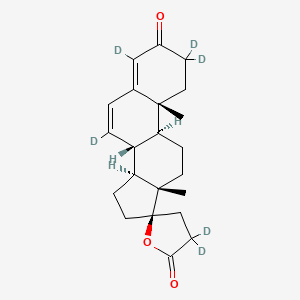
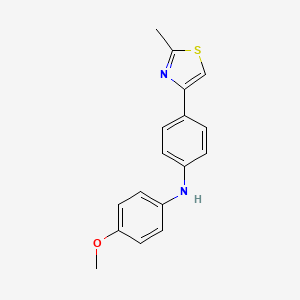
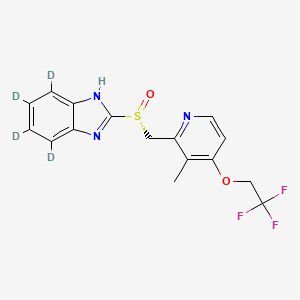



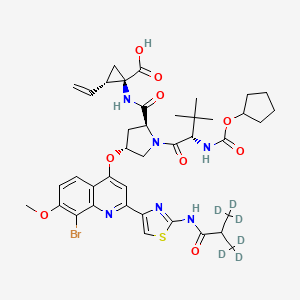
![N-[4-[(4-fluorobenzoyl)amino]phenyl]-3,4,5-trihydroxybenzamide](/img/structure/B12410243.png)
![3-(4-hydroxyphenyl)-1-[2-hydroxy-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]propan-1-one](/img/structure/B12410251.png)
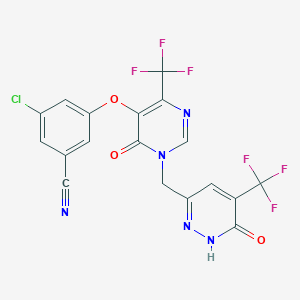
![1-[(2R,4S,5R)-3-ethynyl-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12410257.png)
![1-[(2R,3S,5S)-4-amino-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-fluoropyrimidine-2,4-dione](/img/structure/B12410259.png)
![2-[1-[7-[5-[2-(dimethylamino)ethoxy]indol-1-yl]-1,8-naphthyridin-2-yl]indol-5-yl]oxy-N,N-dimethylethanamine](/img/structure/B12410261.png)
